

# In-Depth Technical Guide to the Physicochemical Properties of Carboxymefloquine-d3

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## Compound of Interest

Compound Name: Carboxymefloquine-d3

Cat. No.: B12415835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Carboxymefloquine-d3**, a deuterated analog of Carboxymefloquine, the primary metabolite of the antimalarial drug Mefloquine. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.

## Core Physicochemical Properties

**Carboxymefloquine-d3** is a stable isotope-labeled version of Carboxymefloquine, utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.

## Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for both **Carboxymefloquine-d3** and its non-deuterated counterpart, Carboxymefloquine. It is important to note that experimentally determined data for many of these properties are not readily available in the public domain.

Table 1: Physicochemical Properties of **Carboxymefloquine-d3**

Property	Value	Source
Chemical Name	2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid	
CAS Number	2469206-35-5	
Molecular Formula	C <sub>12</sub> H <sub>2</sub> D <sub>3</sub> F <sub>6</sub> NO <sub>2</sub>	
Molecular Weight	312.18 g/mol	
Appearance	Light Brown Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

Table 2: Physicochemical Properties of Carboxymefloquine

Property	Value	Source
Chemical Name	2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid	
CAS Number	35853-50-0	
Molecular Formula	C <sub>12</sub> H <sub>5</sub> F <sub>6</sub> NO <sub>2</sub>	
Molecular Weight	309.164 g/mol	
Appearance	Solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Methanol (Slightly)	
pKa (Predicted)	1.47 ± 0.10	
logP	Data not available	

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Carboxymefloquine-d3** are not specifically described in the available literature. However, the following are generalized, standard methodologies that would be appropriate for characterizing this compound.

### Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **Carboxymefloquine-d3** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.

- **Heating:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

## Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

- **Sample Preparation:** An excess amount of **Carboxymefloquine-d3** is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **Carboxymefloquine-d3** in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

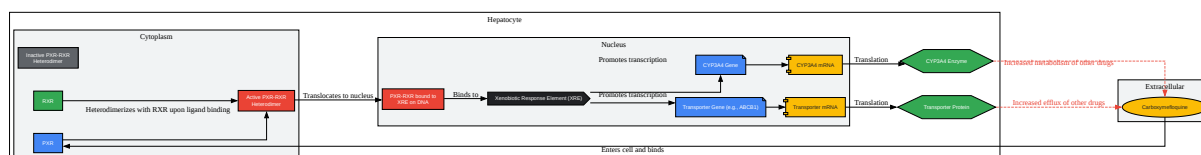
## pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

- **Sample Preparation:** A known amount of **Carboxymefloquine-d3** is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored with a calibrated pH electrode.
- **Data Analysis:** A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acidic functional groups have been neutralized. For a carboxylic acid, this corresponds to the midpoint of the titration curve.

## Biological Interaction: Signaling Pathway

Carboxymefloquine, the non-deuterated form of the compound, has been identified as an agonist of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport. The activation of PXR by Carboxymefloquine can lead to drug-drug interactions by inducing the expression of cytochrome P450 enzymes and drug transporters.

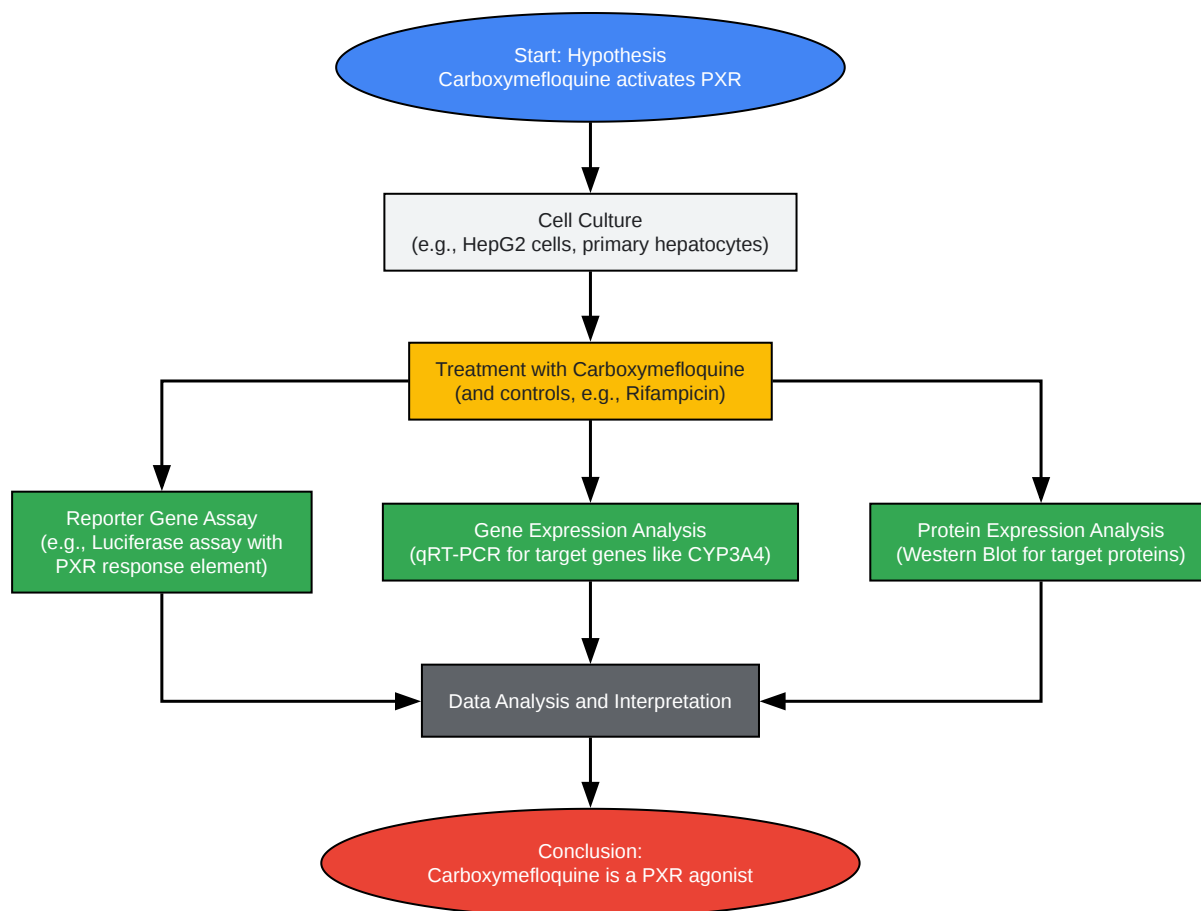


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Caption: PXR activation by Carboxymefloquine.

## Experimental Workflow for Investigating PXR Activation

The following diagram outlines a typical experimental workflow to investigate the activation of PXR by a compound like Carboxymefloquine.



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Caption: Workflow for PXR activation studies.

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